4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) or aminodifluorosulfinium tetrafluoroborate salts
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-based catalysts to transfer the difluoromethyl group to the desired position on the pyrazolo[3,4-b]pyridine core . The process may also involve the use of radical chemistry to achieve site-selective difluoromethylation .
Chemical Reactions Analysis
Types of Reactions
4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Formation of difluoromethyl ketones or aldehydes.
Reduction: Formation of difluoromethyl alcohols.
Substitution: Formation of substituted pyrazolo[3,4-b]pyridine derivatives.
Scientific Research Applications
4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: It is explored for its use in the development of advanced materials with unique electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets by forming strong hydrogen bonds and hydrophobic interactions . The furan ring may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
- 4-(methyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Uniqueness
4-(difluoromethyl)-6-(2-furyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability compared to its analogs . This makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
IUPAC Name |
4-(difluoromethyl)-6-(furan-2-yl)-1-methylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2N3O/c1-17-12-8(6-15-17)7(11(13)14)5-9(16-12)10-3-2-4-18-10/h2-6,11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPGNBRKVSVYES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC=CO3)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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